Fru-Ala - 13C6
Description
Properties
CAS No. |
1083053-41-1 |
|---|---|
Molecular Formula |
C9H17NO7 |
Molecular Weight |
257.17 |
Purity |
85% min. |
Synonyms |
Fru-Ala - 13C6 |
Origin of Product |
United States |
Synthesis and Characterization of Fru Ala 13c6
Methodologies for Isotopic Synthesis of Fru-Ala
The synthesis of Fru-Ala - 13C6 involves the strategic incorporation of carbon-13 (¹³C) isotopes into the fructose (B13574) moiety of the Fru-Ala molecule. This process requires careful selection of precursors and precise control over chemical reactions to ensure high isotopic enrichment and purity.
Precursor Selection and Chemical Pathways for Fructose-13C6 and Alanine (B10760859) Labeling
The primary precursor for the labeled fructose component is D-Fructose-1,2,3,4,5,6-¹³C₆. caymanchem.com This fully labeled glucose molecule serves as the starting material for the synthesis. The general approach for producing Amadori products, such as Fru-Ala, involves the reaction of a reducing sugar with an amino acid. acs.orgimreblank.ch In this case, [U-¹³C]glucose is reacted with L-alanine. acs.orgnih.gov This reaction, a key step in the Maillard cascade, begins with the formation of a Schiff base between the carbonyl group of the open-chain form of fructose and the amino group of alanine. acs.org This is followed by an Amadori rearrangement to form the stable ketoamine structure of Fru-Ala. acs.org
The reaction conditions, such as temperature, pH, and solvent, are critical for optimizing the yield. researchgate.net For instance, refluxing a mixture of the labeled glucose and the amino acid in a solvent like methanol (B129727) and dimethylformamide is a common method. acs.org
While the focus here is on labeling the fructose moiety, it is noteworthy that labeling of alanine can also be achieved through various methods if required for specific research purposes. These methods often involve the use of ¹³C-labeled precursors in microbial fermentation or enzymatic synthesis. nih.gov
Derivatization Strategies for Targeted Labeling (e.g., this compound)
Derivatization is a key strategy employed to facilitate the analysis of amino acids and related compounds. alexandraatleephillips.comresearchgate.net In the context of synthesizing this compound, derivatization is less about introducing the label itself—which is achieved through the precursor—and more about preparing the final compound for analytical procedures. However, the principles of derivatization are central to the broader field of isotopic labeling. acs.org
For analytical purposes like gas chromatography (GC), derivatization is necessary to increase the volatility of polar molecules like Fru-Ala. alexandraatleephillips.com Common strategies involve modifying the amino and carboxyl groups. alexandraatleephillips.comgoogle.com While various reagents exist, the choice depends on the specific analytical method and the need to avoid isotopic fractionation. alexandraatleephillips.com
Purification and Isolation Techniques for High-Purity Isotope-Labeled Compounds
Following the synthesis reaction, the resulting mixture contains the desired this compound, unreacted precursors, and various byproducts. acs.org Therefore, robust purification and isolation techniques are essential to obtain a high-purity product.
A common technique for purifying Amadori products is High-Performance Liquid Chromatography (HPLC) . acs.org This method effectively separates the labeled compound from impurities. Another powerful technique is Solid-Phase Extraction (SPE) , particularly using C18 cartridges, which is effective for separating hydrophilic compounds like Fru-Ala from non-polar and other water-soluble materials. nih.govacs.org Ion-exchange chromatography is also utilized for the purification of labeled Amadori products. researchgate.net The purity of the final product is often verified to be greater than 95% through these methods. nih.govacs.org Lyophilization, or freeze-drying, is typically the final step to obtain the compound in a stable, solid form. acs.org
Spectroscopic and Chromatographic Validation of Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Localization and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the precise location of the ¹³C labels within the fructose moiety of the Fru-Ala molecule. nih.govnih.gov ¹³C-NMR spectra provide a detailed profile of the carbon skeleton. nih.govsc.edu
In aqueous solutions, Fru-Ala exists in an equilibrium of different tautomeric forms, primarily the β-pyranose, α-furanose, and β-furanose forms. NMR spectroscopy can distinguish the signals from the carbon atoms in each of these forms. nih.govsc.edu The presence of the ¹³C label leads to characteristic shifts and splitting patterns in both ¹H and ¹³C NMR spectra, which unambiguously confirm the isotopic enrichment. nih.gov Quantitative NMR (qNMR) can also be used to determine the exact concentration and purity of the synthesized Amadori product. acs.org
| Tautomer | Approximate Abundance in D₂O |
| β-pyranose | 67-75% |
| α-furanose | Detected |
| β-furanose | Detected |
| α-pyranose | Not Detected |
| Keto (open-chain) | Not Detected |
Equilibrium composition of N-(1-deoxy-D-fructos-1-yl) peptide derivatives in D₂O as determined by ¹³C NMR spectroscopy.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight and assessing the isotopic purity of this compound. acs.orgnih.govacs.org High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the verification of the elemental composition. nih.govacs.org
The analysis of the isotopic cluster in the mass spectrum reveals the level of ¹³C enrichment. For this compound, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound. The relative intensities of the M+0 to M+6 peaks are used to calculate the isotopic purity, which is typically expected to be high, often in agreement with the purity of the labeled precursor (e.g., 99%). nih.govacs.org Tandem mass spectrometry (MS/MS) is also used to further confirm the structure by analyzing the fragmentation patterns of the molecule. researchgate.netnih.govacs.org
| Parameter | Method | Typical Result | Reference |
| Purity | LC-MS, LC-UV | >95% | nih.gov, acs.org |
| Mass Accuracy | High-Resolution MS | Mass errors ranged from -2.6 to 2.4 ppm | nih.gov, acs.org |
| Isotopic Enrichment | High-Resolution LC-MS | 93.67–94.3% fully enriched (six ¹³C atoms) | nih.gov, acs.org |
| Overall Isotopic Purity | High-Resolution LC-MS | 98.9–99.0% | nih.gov, acs.org |
Typical validation results for synthesized ¹³C₆-labeled Amadori products.
Fru Ala 13c6 As an Amadori Product and Maillard Reaction Intermediate
Fundamental Mechanisms of Fru-Ala Formation via the Maillard Reaction
The formation of Fru-Ala is a multi-step process initiated by the reaction between a reducing sugar and the amino acid, alanine (B10760859). This process is a classic example of the early stages of the Maillard reaction. wur.nl
The Maillard reaction begins with the condensation of a carbonyl group from a reducing sugar with a free amino group from an amino acid, peptide, or protein. mdpi.comundip.ac.id In the formation of Fru-Ala, the reactants are typically glucose (which can isomerize to fructose) and L-alanine. wur.nl
The process unfolds as follows:
Condensation Reaction: The carbonyl group of the open-chain form of the sugar reacts with the nucleophilic amino group of alanine. This reversible reaction forms an unstable N-substituted glycosylamine, also known as a Schiff base. mdpi.comnih.govfrontiersin.org
Amadori Rearrangement: The glycosylamine undergoes a spontaneous, acid-catalyzed intramolecular rearrangement. wikipedia.org This isomerization converts the aldosylamine into a more stable 1-amino-1-deoxy-2-ketose, which is the Amadori product. nih.govundip.ac.id When the initial sugar is glucose and the amino acid is alanine, the resulting Amadori product is N-(1-Deoxy-D-fructos-1-yl)-L-alanine (Fru-Ala). wikipedia.orgscispace.com This rearrangement is considered the rate-determining step in the early Maillard reaction and fixes the amine group irreversibly to the sugar moiety under most conditions. wikipedia.orglibretexts.org
The Amadori product, Fru-Ala, is a key intermediate that can accumulate in reaction systems before undergoing further degradation in the advanced and final stages of the Maillard reaction. scispace.comlibretexts.org
The kinetics of Fru-Ala formation are highly dependent on the specific reactants. While glucose is often the initial sugar, studies have shown that fructose (B13574) can also participate, though its reactivity differs. Some research indicates that under certain conditions (pH 6.8, 90-130°C), ketose sugars like fructose are not directly reactive in forming Amadori (or the analogous Heyns) products and must first isomerize to an aldose like glucose. wur.nl However, other studies investigating Strecker aldehyde formation found that fructose was converted to a key reactive intermediate in a single step, whereas glucose required a two-step process, suggesting faster kinetics for fructose under those conditions. reading.ac.uk
The amino acid involved also plays a critical role. Alanine's reactivity is influenced by the pH of the system. The unprotonated form of its amino group acts as the nucleophile in the initial condensation step. researchgate.net Therefore, conditions that favor the deprotonated state, such as alkaline pH, can accelerate the reaction rate. researchgate.net Lysine (B10760008) is known to be the most reactive amino acid due to its ε-amino group, but other amino acids like alanine are readily involved in the Maillard reaction. undip.ac.id
Table 1: Reactant Influence on Maillard Reaction Kinetics
| Reactant | Role in Fru-Ala Formation | Kinetic Considerations | Source |
|---|---|---|---|
| Fructose/Glucose | Carbonyl source for condensation with alanine. | Reactivity is complex and depends on conditions like pH and temperature. Fructose may exhibit faster kinetics in some pathways, while in others, isomerization to glucose is a prerequisite. | wur.nlreading.ac.uk |
| Alanine | Amino group source for condensation with the sugar. | The reaction rate is dependent on the concentration of the unprotonated amino group, which is favored at higher pH values. | researchgate.net |
The formation of Fru-Ala is significantly affected by the chemical environment. Key factors include temperature, pH, and water activity.
Temperature: As with most chemical reactions, higher temperatures generally accelerate the rate of the Maillard reaction and, consequently, the formation of Fru-Ala. mdpi.com Thermal processing is a primary driver for the reaction in food systems. researchgate.net
pH: The pH of the system has a dual influence. The initial condensation step is generally favored under alkaline conditions because a higher concentration of the nucleophilic, unprotonated amino group of alanine is available. undip.ac.idresearchgate.net However, the subsequent Amadori rearrangement is acid-catalyzed. wikipedia.org Studies on the formation of related compounds have shown optimal formation at specific pH values, such as pH 5 for phenylacetaldehyde (B1677652) from its corresponding Amadori product. scispace.com
Water Activity (aw): Water is a product of the initial condensation reaction, so according to Le Chatelier's principle, very high water content can inhibit the reaction. Conversely, very low water activity can slow the reaction by reducing reactant mobility. Therefore, Fru-Ala formation is typically optimal at intermediate water activity levels.
Table 2: Environmental Factors Affecting Fru-Ala Formation
| Factor | Effect on Formation Rate | Mechanism of Influence | Source |
|---|---|---|---|
| Temperature | Increases | Provides activation energy for the reaction steps. | mdpi.com |
| pH | Complex (optimum exists) | Affects the protonation state of the amino acid and catalyzes the Amadori rearrangement. | wikipedia.orgresearchgate.net |
| Water Activity (aw) | Maximal at intermediate levels | Water is a product of the initial reaction but also acts as a solvent for reactant mobility. | mdpi.com |
Role of Fructose and Alanine in the Formation Kinetics of Fru-Ala
Degradation Pathways of Fru-Ala and Related Amadori Products in Chemical Systems
Once formed, Fru-Ala does not remain inert. It serves as a precursor for a vast array of subsequent reactions, leading to the generation of color, flavor, and other compounds. nih.gov
The degradation of Amadori products like Fru-Ala is a critical part of the advanced Maillard reaction and proceeds primarily through enolization pathways. The specific route is highly dependent on the pH of the system. wur.nl
1,2-Enolization: This pathway is favored under acidic conditions (low pH). It involves the enolization between carbons 1 and 2 of the fructose moiety. The resulting enol is unstable and subsequently eliminates the alanine group to form 3-deoxyhexosulose, which then cyclizes and dehydrates to form 5-hydroxymethylfurfural (B1680220) (HMF) and other furan-type compounds. wur.nl
2,3-Enolization: This pathway predominates at neutral or alkaline pH (higher pH). The enolization occurs between carbons 2 and 3, leading to the formation of 1-deoxyhexosulose. This intermediate is prone to fragmentation, breaking into smaller, highly reactive dicarbonyl compounds such as methylglyoxal (B44143), glyoxal (B1671930), and diacetyl. wur.nlfrontiersin.org These fragments are key precursors to many flavor compounds.
Other proposed degradation routes include the Hodge, Namiki, and Wolff pathways, which describe the generation of reactive carbonyl species from Amadori products, sugar autoxidation, or amino acid degradation. nih.gov
The degradation of Fru-Ala generates a complex mixture of smaller molecules. The use of Fru-Ala - 13C6 is instrumental in elucidating these pathways by allowing researchers to track the carbons from the original fructose molecule into various products. nih.gov
Key classes of products include:
Reactive Dicarbonyls: As products of the 2,3-enolization pathway, compounds like methylglyoxal and glyoxal are highly reactive intermediates that can participate in further reactions, including Strecker degradation of amino acids and polymerization into melanoidins. frontiersin.org
Furans and Furanones: 5-Hydroxymethylfurfural (HMF) is a major product of the 1,2-enolization pathway. wur.nl It is a well-known indicator of heat treatment in foods.
Carboxylic Acids: Further degradation and oxidation can lead to the formation of short-chain carboxylic acids such as formic acid and acetic acid. researchgate.netagriculturejournals.cz For example, formic acid can be formed via the cleavage of 3-deoxyhexos-2-ulose. agriculturejournals.cz
Strecker Aldehydes: The reactive dicarbonyls generated from Fru-Ala degradation can react with other free amino acids in a process called Strecker degradation, producing aldehydes that are potent aroma compounds. reading.ac.uk
Table 3: Major Degradation Products of Fru-Ala
| Product Class | Specific Examples | Formation Pathway | Source |
|---|---|---|---|
| Reactive Dicarbonyls | Methylglyoxal, Glyoxal, Diacetyl | 2,3-Enolization (Neutral/Alkaline pH) | wur.nlfrontiersin.org |
| Furans | 5-Hydroxymethylfurfural (HMF) | 1,2-Enolization (Acidic pH) | wur.nl |
| Carboxylic Acids | Formic acid, Acetic acid | Fragmentation and oxidation of sugar intermediates | researchgate.netagriculturejournals.cz |
| Strecker Aldehydes | Various (dependent on other amino acids present) | Reaction of dicarbonyls with amino acids | reading.ac.uk |
Kinetic Aspects of Fru-Ala Decomposition in Controlled Environments
The stability of N-(1-Deoxy-D-fructos-1-yl)-L-alanine (Fru-Ala), an Amadori product, is highly dependent on the conditions of its environment. The isotopically labeled variant, this compound, where the six carbons of the fructose moiety are replaced with carbon-13 isotopes, is a powerful tool for elucidating the complex degradation pathways without altering the fundamental reaction kinetics. In controlled laboratory settings, the decomposition of Fru-Ala is primarily influenced by factors such as pH and temperature. usda.govresearchgate.net The study of these kinetics is crucial for understanding the formation of various downstream products in the Maillard reaction. researchgate.nettandfonline.com
The degradation of Amadori products like Fru-Ala is not a simple, single-step reaction but a complex network of parallel and consecutive reactions. wur.nl The primary degradation routes are initiated by enolization, and the prevailing pH of the system is a critical determinant of which pathway is favored. nih.govresearchgate.net
At a lower pH (acidic to mildly acidic conditions), the decomposition predominantly proceeds via 1,2-enolization. nih.govresearchgate.netimreblank.ch This pathway leads to the formation of 3-deoxyosones (3-deoxyglucosone in this case) and subsequently can yield products like 5-hydroxymethylfurfural (HMF). wur.nl Conversely, as the pH increases towards neutral or alkaline conditions, the 2,3-enolization pathway becomes more significant. nih.govresearchgate.netimreblank.ch This route is considered largely irreversible and results in the formation of 1-deoxy-2,3-hexodiuloses, which are precursors to various fission products, including short-chain carbonyls and dicarbonyls that can act as flavor compounds. wur.nlimreblank.ch
The rate of decomposition of Amadori products shows a strong positive correlation with both pH and temperature. Studies on N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), an Amadori product structurally similar to Fru-Ala, demonstrate this relationship clearly. In aqueous solutions at 90°C, the degradation of DFG is significantly faster at higher pH values. imreblank.chresearchgate.net For instance, the time required to achieve 25% degradation decreases dramatically as the pH rises from 5 to 8. imreblank.ch
Similarly, temperature has a profound effect on the reaction rate. Kinetic models for DFG decomposition at pH 5.5 and 6.8 showed a significant increase in the rate of degradation when the temperature was raised from 100°C to 120°C. nih.govresearchgate.net This acceleration is true for both the 1,2- and 2,3-enolization pathways.
The following tables, based on published data for the analogous compound DFG, illustrate these kinetic aspects.
Table 1: Effect of pH on the Decomposition of Amadori Product (DFG) at 90°C This table shows the time required to achieve 25% degradation of N-(1-deoxy-D-fructos-1-yl)-glycine (DFG) in an aqueous solution at a constant temperature. The data illustrates the acceleration of the decomposition rate with increasing pH.
| pH | Time for 25% Degradation (minutes) |
| 5.0 | 360 |
| 6.0 | 135 |
| 7.0 | 40 |
| 8.0 | 20 |
| Data derived from studies on N-(1-deoxy-D-fructos-1-yl)-glycine (DFG). imreblank.ch |
Table 2: Effect of pH and Time on Decomposition of Amadori Product (DFG) This table compares the percentage of remaining N-(1-deoxy-D-fructos-1-yl)-glycine (DFG) after heating for specific durations at pH 6 and pH 7, highlighting the faster decomposition at a higher pH.
| Heating Time | % DFG Remaining (pH 6) | % DFG Remaining (pH 7) |
| 1 hour | ~80% | < 50% |
| 2 hours | ~45% | Not Reported |
| Data derived from studies on N-(1-deoxy-D-fructos-1-yl)-glycine (DFG). imreblank.ch |
Applications of Fru Ala 13c6 in Metabolic Flux Analysis Mfa
Tracing Carbon Flow in Central Carbon Metabolism Using Fru-Ala - 13C6
The 13C labeled fructose (B13574) component of this compound serves as a powerful tool to trace the intricate network of reactions that constitute central carbon metabolism. By introducing this labeled substrate, researchers can follow the journey of the carbon atoms as they are incorporated into various downstream metabolites.
Design of Isotope Tracing Experiments for Flux Determination
The successful application of 13C-MFA heavily relies on the careful design of isotope tracing experiments. researchgate.net The choice of the isotopic tracer is a critical step that significantly influences the precision of the estimated metabolic fluxes. researchgate.netnih.gov While traditionally, mixtures of [1-13C]glucose and [U-13C]glucose have been common, the use of specifically labeled substrates like this compound can offer more targeted insights. researchgate.netnih.gov
Key considerations in the experimental design include:
Selection of Labeled Substrate: The choice of tracer, in this case, this compound, is dictated by the specific metabolic pathways under investigation. The 13C6 fructose component allows for comprehensive tracking of carbon through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. d-nb.infooup.com The unlabeled alanine (B10760859) provides a background against which the metabolism of exogenous alanine can be compared.
Parallel Labeling Experiments: To enhance the resolution of metabolic fluxes, especially in complex models, conducting parallel experiments with different 13C-labeled substrates is a powerful approach. d-nb.infosci-hub.se For instance, a study might compare the flux distribution from [U-13C6]fructose (from this compound) with that from [1,2-13C2]glucose to gain a more complete picture of central carbon metabolism. nih.gov
Isotopic Steady State: A fundamental assumption in many 13C-MFA studies is that the system has reached an isotopic steady state, where the isotopic labeling of intracellular metabolites remains constant over time. d-nb.inforsc.org It is crucial to validate this assumption by measuring isotopic labeling at multiple time points. d-nb.info
Steady-State and Non-Stationary 13C-MFA Approaches
Metabolic flux analysis can be performed under two main assumptions: steady-state and non-stationary (or isotopically non-stationary) conditions.
Steady-State 13C-MFA (SS-MFA): This approach assumes that all metabolic fluxes and metabolite concentrations are constant over time. rsc.org It is a well-established method for analyzing metabolic phenotypes in various biological systems. frontiersin.org The analysis involves incubating the cells with the 13C-labeled substrate until an isotopic steady state is achieved, after which the labeling patterns of intracellular metabolites are measured. rsc.orgoup.com
Non-Stationary 13C-MFA (INST-MFA): This more advanced technique is applied to systems that are in a metabolic steady state but have not yet reached isotopic steady state. iitb.ac.in It analyzes the transient labeling dynamics of metabolites over time, providing a more detailed perspective on reaction rates. iitb.ac.inoup.com INST-MFA is particularly useful for studying systems with slow turnover rates or for probing metabolic responses to transient perturbations. frontiersin.org
The choice between SS-MFA and INST-MFA depends on the specific biological question and the characteristics of the system under investigation. While SS-MFA is computationally less demanding, INST-MFA can provide more detailed information, especially for complex metabolic networks. d-nb.infoiitb.ac.in
Computational Modeling and Algorithms for Flux Estimation from Isotopic Data
The raw data from 13C tracing experiments, which consists of mass isotopomer distributions (MIDs) of metabolites, must be processed using sophisticated computational tools to estimate metabolic fluxes. rsc.org These software packages utilize mathematical models of the metabolic network and algorithms to find the set of fluxes that best explains the observed labeling patterns. d-nb.inforsc.org
Several software tools are available for 13C-MFA, each with its own set of features and algorithms. Some common platforms include:
INCA (Isotopomer Network Compartmental Analysis): A powerful software package that can perform both steady-state and isotopically non-stationary MFA. d-nb.infooup.comresearchgate.net
METRAN: A tool developed for 13C-MFA that works in conjunction with MATLAB. sci-hub.sersc.org
FluxML: A universal modeling language designed to standardize the exchange of 13C-MFA models and data. frontiersin.org
CeCaFLUX: A web server for standardized and visual instationary 13C metabolic flux analysis. oup.com
These tools typically take the following as input:
A defined metabolic network model with reaction stoichiometry and atom transitions. d-nb.infofrontiersin.org
Experimental data, including isotopic labeling measurements and external flux rates (e.g., substrate uptake and product secretion rates). d-nb.info
The output generally includes:
Estimated metabolic fluxes for all reactions in the network. d-nb.info
Confidence intervals for the estimated fluxes, indicating the precision of the results. d-nb.info
Statistical analysis of the goodness-of-fit between the model and the experimental data. d-nb.info
Recent advancements have also explored the use of machine learning algorithms to improve the speed and reliability of flux estimation, offering a promising avenue for high-throughput metabolic phenotyping. nih.gov
Insights into Fructose and Amino Acid Metabolism in Biological Systems (Non-Human)
The use of this compound in MFA provides a unique opportunity to simultaneously investigate the metabolic fates of a sugar and an amino acid. This is particularly valuable for understanding the interplay between carbohydrate and amino acid metabolism in various non-human biological systems.
In Vitro Studies in Cell Culture Models (e.g., Microbial, Plant, Mammalian Cell Lines)
Cell culture models are indispensable tools for studying cellular metabolism under controlled conditions. The application of this compound in these systems can reveal detailed information about metabolic pathways.
Mammalian Cell Lines: In mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells used in biopharmaceutical production, understanding metabolic fluxes is crucial for optimizing growth and productivity. vanderbilt.edunih.gov Tracing with 13C-labeled fructose can elucidate its entry into glycolysis and subsequent distribution into the TCA cycle and anabolic pathways. pnas.orgportlandpress.com For example, studies have shown that a significant portion of glucose (and by extension, fructose) is converted to lactate (B86563) in rapidly proliferating cells. nih.gov The unlabeled alanine component can be used to track its conversion to pyruvate (B1213749) and its role in anaplerosis, the replenishment of TCA cycle intermediates. vanderbilt.edu
Microbial Cell Cultures: In microorganisms, 13C-MFA is a cornerstone of metabolic engineering, guiding efforts to improve the production of valuable compounds. 13cflux.netsci-hub.se The metabolism of fructose and alanine can be dissected to understand how these nutrients contribute to biomass production and the synthesis of specific metabolites. For instance, the labeling patterns from 13C6-fructose can reveal the relative activities of the Embden-Meyerhof-Parnas (glycolysis) and Entner-Doudoroff pathways.
Plant Cell Cultures: Plant cells possess a unique metabolic architecture with distinct cytosolic and plastidic compartments. nih.gov Steady-state 13C-MFA using labeled sugars like fructose has been instrumental in creating flux maps of central carbon metabolism in heterotrophic plant cell cultures, such as those from Arabidopsis thaliana. oup.comnih.gov These studies have provided insights into the compartmentation of pathways like the pentose phosphate pathway and the flow of carbon towards biosynthesis. nih.govoup.com The inclusion of alanine in the tracer can help to understand its role in nitrogen metabolism and its interaction with carbon metabolism. frontiersin.org
Table 1: Representative Metabolic Fates of 13C from this compound in Different Cell Culture Models
| Cell Type | Primary Metabolic Fate of 13C-Fructose | Key Labeled Downstream Metabolites | Insights into Alanine Metabolism |
|---|---|---|---|
| Mammalian (e.g., CHO) | Glycolysis, Lactate Production, TCA Cycle | Lactate, Citrate (B86180), Glutamate, Alanine | Conversion to Pyruvate, Anaplerosis |
| Microbial (e.g., E. coli) | Glycolysis, TCA Cycle, Biomass Synthesis | Amino Acids, Organic Acids | Nitrogen Source, Pyruvate Precursor |
| Plant (e.g., Arabidopsis) | Glycolysis, Pentose Phosphate Pathway, TCA Cycle (Cytosolic and Plastidic) | Sucrose (B13894), Starch, Amino Acids | Nitrogen Metabolism, Serine-Pyruvate Conversion |
In Vivo Animal Model Studies (e.g., Rodents) for Fructolysis and Alanine Catabolism
In vivo studies in animal models, such as rodents, are essential for understanding the systemic effects of nutrient metabolism. The use of this compound in these models can provide valuable data on inter-organ metabolic cross-talk.
Fructolysis: Upon ingestion, fructose is primarily metabolized in the liver, where it is rapidly converted to fructose-1-phosphate. nih.gov This can then enter glycolysis, be used for gluconeogenesis, or be directed towards lipid synthesis. mdpi.com Stable isotope tracing studies in mice have shown that a significant portion of ingested fructose can be metabolized in the small intestine, with metabolites like glucose, lactate, and alanine being released into the portal vein. nih.gov Using 13C6-fructose from this compound would allow for precise quantification of these metabolic fates in different organs. For instance, a study in mice with diet-induced non-alcoholic steatohepatitis (NASH) revealed altered systemic fructose handling, with enhanced alanine synthesis from fructose-derived carbons in the muscle but reduced synthesis in the liver. biorxiv.org
Alanine Catabolism: Alanine plays a crucial role in the glucose-alanine cycle, a process that transports nitrogen from peripheral tissues to the liver. In this cycle, muscle tissue can transaminate pyruvate (derived from glycolysis) to form alanine, which is then transported to the liver. In the liver, alanine is converted back to pyruvate, which can be used for gluconeogenesis, while the nitrogen is incorporated into urea. Isotope tracing studies have been used to investigate this cycle. For example, a study in zebrafish with melanoma revealed a tumor-liver alanine cycle, where the tumor excreted glucose-derived alanine that was then used for gluconeogenesis in the liver. researchgate.net
Table 2: Key Research Findings from In Vivo Studies Relevant to this compound Tracing
| Animal Model | Tracer Used (or relevant principle) | Key Finding | Reference |
|---|---|---|---|
| Mice | 13C Fructose | Significant intestinal metabolism of fructose to glucose, lactate, and alanine. | nih.gov |
| Mice (NASH model) | 13C Fructose | Altered systemic fructose handling with tissue-specific changes in alanine synthesis from fructose. | biorxiv.org |
| Zebrafish (Melanoma model) | Isotope Tracing | Demonstration of a tumor-liver alanine cycle for nitrogen disposal and gluconeogenesis. | researchgate.net |
Characterization of Specific Metabolic Pathways Utilizing Fru-Ala or its Precursors
The stable isotope-labeled compound Fructose-alanine - 13C6 (this compound) and its primary precursor, uniformly labeled fructose ([U-13C6]fructose), are powerful tracers for elucidating the complex routes of carbon metabolism. By introducing this labeled substrate into biological systems, researchers can track the journey of the carbon-13 atoms as they are incorporated into a wide array of downstream metabolites. This enables the precise characterization and quantification of activity within specific metabolic pathways.
When [U-13C6]fructose is metabolized, the six 13C atoms are conserved or split in predictable ways, creating unique mass isotopomers of subsequent intermediates. For instance, initial fructolysis can produce fully labeled (M6) fructose 1-phosphate. biorxiv.org Subsequent cleavage by aldolase (B8822740) yields triose phosphates, such as glyceraldehyde 3-phosphate (GA3P) and dihydroxyacetone phosphate (DHAP), each containing three 13C atoms (M3). biorxiv.org These M3 intermediates serve as key entry points into central carbon metabolism.
The labeled GA3P can enter the glycolytic pathway, leading to the formation of labeled pyruvate and lactate. biorxiv.org It can also fuel the tricarboxylic acid (TCA) cycle, resulting in labeled intermediates like citrate and malate, which may carry two, four, or even six 13C atoms depending on the cycle turns and anaplerotic inputs. biorxiv.org In human adipocytes, the use of [U-13C6]-d-fructose has allowed for the differentiation between catabolic and anabolic uses of fructose-derived pyruvate. nih.gov The detection of 13C on specific fragments of glutamate, for example, reflects activity through pyruvate dehydrogenase (oxidative, catabolic) versus pyruvate carboxylase (anaplerotic, anabolic). nih.gov
Furthermore, these tracers are invaluable for studying gluconeogenesis, where the M3 triose phosphates can be used to synthesize fully labeled (M6) glucose 6-phosphate. biorxiv.org Studies in Corynebacterium glutamicum using [13C6Fru]sucrose have demonstrated that the fructose moiety is primarily taken up and channeled into glycolysis at the level of fructose-1,6-bisphosphate. nih.gov The analysis of mass isotopomer distributions in products like amino acids provides a detailed readout of pathway engagement. nih.gov
The following table summarizes research findings on the metabolic fate of 13C-labeled fructose in various biological systems.
Table 1: Metabolic Fate of 13C-Labeled Fructose in Different Biological Systems
| Tracer Used | Organism/Cell System | Key Labeled Pathways Investigated | Key Labeled Metabolites Detected | Reference |
|---|---|---|---|---|
| 13C6-Fructose | Mouse Intestinal Crypts | Fructolysis, Glycolysis, TCA Cycle, Gluconeogenesis | M6 Fructose 1-phosphate, M3 Glyceraldehyde 3-phosphate, M3 Lactate, M2-M6 Citrate, M6 Glucose 6-phosphate | biorxiv.org |
| [U-13C6]-d-fructose | Human Adipocytes | TCA Cycle Anaplerosis, Fatty Acid Synthesis | 13C M+2 Glutamate (from PDH), 13C M+4 Glutamate (from PC), Labeled Palmitate and Oleate | nih.gov |
| [13C6Fru]sucrose | Corynebacterium glutamicum | Glycolysis, Pentose Phosphate Pathway, Lysine (B10760008) Biosynthesis | M6 Fructose-1,6-bisphosphate, M3 and M6 Glucose-6-phosphate, Labeled Lysine | nih.gov |
| [U-13C]fructose | Human Subjects | Gluconeogenesis | 13C-labeled Glucose | pnas.org |
Investigation of Metabolic Compartmentation and Regulation
Metabolic activity within eukaryotic cells is not uniform; it is highly organized into subcellular compartments such as the cytosol, mitochondria, and, in plant cells, plastids. oup.comnih.gov This compartmentation is crucial for regulating metabolic flux and separating incompatible reactions. Stable isotope tracers like this compound and its precursors are instrumental in dissecting this complex spatial and regulatory organization.
Subcellular Localization of Carbon Assimilation and Redistribution
A significant challenge in metabolic research is determining where specific pathways operate within the cell. oup.com 13C-MFA can address this by analyzing the labeling patterns of metabolites known to be synthesized in a specific compartment. nih.gov For example, the synthesis of certain amino acids or fatty acids occurs exclusively in the plastids or mitochondria, making them excellent reporters for the labeling state of precursor pools in those organelles.
In plant cells, a central question is the subcellular location of glycolysis and the pentose phosphate pathway (PPP), as partial or complete pathways may exist in both the cytosol and plastids. nih.gov By feeding labeled substrates like [U-13C6]glucose (a metabolic precursor related to fructose) and analyzing the resulting isotopomers of starch (plastid-specific) and proteinogenic amino acids, researchers can build flux maps that resolve the contributions of cytosolic and plastidic pathways. nih.gov Studies in Arabidopsis cell cultures have combined data from multiple tracers to test different models of subcellular organization, such as confining the oxidative PPP to the plastids, thereby improving the statistical reliability of the resulting flux map. nih.gov
Non-invasive imaging techniques combined with 13C labeling have revealed metabolic compartmentation even at the tissue level. In developing barley grains fed with 13C-sucrose, subsequent analysis showed that the synthesis of labeled alanine was primarily localized to the central region of the endosperm, a zone known to experience hypoxia. nih.gov This demonstrates how tracer studies can uncover spatial heterogeneity in metabolism linked to the local microenvironment.
Metabolic Branching and Flux Control Analysis using 13C-Labeling
Central metabolism is characterized by key branch points where metabolites are partitioned between two or more pathways. The Glucose-6-phosphate (G6P) node, for example, directs carbon into either glycolysis or the PPP. nih.gov Quantifying the relative flux through these competing pathways (flux partitioning or flux ratio) is essential for understanding metabolic regulation.
13C-labeling experiments are uniquely suited for this analysis. When [U-13C6]glucose or fructose enters this node, its metabolic fate determines the labeling pattern of downstream products. Carbon that passes through the PPP will lose the C1 carbon as 13CO2, while carbon through glycolysis does not. This difference is reflected in the mass isotopomer distributions of metabolites like lactate or protein-derived amino acids. nih.gov
For instance, studies using [U-13C6]glucose have shown that under mitochondrial oxidative stress, the ratio of M+1 to M+2 labeled lactate increases, indicating a significant shift of glycolytic flux towards the PPP to regenerate NADPH for antioxidant defense. nih.gov In another application, analysis of labeling patterns in Corynebacterium glutamicum fed [13C6Fru]sucrose allowed for the precise quantification of fluxes. The study found that a high proportion of carbon was channeled through the PPP, a key pathway for producing the NADPH required for lysine synthesis. nih.gov
The following table provides examples of quantified metabolic fluxes at key branch points, as determined by 13C-MFA.
Table 2: Quantified Flux Partitioning at Metabolic Branch Points Using 13C Tracers
| Organism/System | Metabolic Branch Point | Pathway 1 Flux | Pathway 2 Flux | Condition/Notes | Reference |
|---|---|---|---|---|---|
| Corynebacterium glutamicum | Hexose (B10828440) Phosphate Entry | Pentose Phosphate Pathway (55.7%) | Glycolysis | Lysine production on sucrose. Flux normalized to hexose uptake. | nih.gov |
| Human Cells | Glycolysis vs. PPP | Pentose Phosphate Pathway (Increased) | Glycolysis (Decreased) | Response to induced mitochondrial or cytosolic oxidative stress. | nih.gov |
| Rat Hepatocytes | Phosphoenolpyruvate/Pyruvate Node | Pyruvate Kinase Flux (60% of GNG flux) | Gluconeogenesis (GNG) | Hyperthyroid state. Flux through futile cycle was measured. | pnas.org |
| Maize Embryos | Plastidic NADPH Production | Oxidative PPP (72%) | Malic Enzyme (28%) | Developing embryos, contribution to total plastidic NADPH. | oup.com |
Interplay between Glycolysis, Pentose Phosphate Pathway, and Tricarboxylic Acid Cycle
The three core pathways of central carbon metabolism—glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle—are intricately linked. utmb.edu Glycolysis breaks down hexoses into pyruvate, providing substrate for the TCA cycle and biosynthetic precursors. The PPP runs parallel to glycolysis, generating NADPH for reductive biosynthesis and antioxidant defense, as well as precursors for nucleotide synthesis. The TCA cycle is the central hub for energy production and provides building blocks for amino acids and other macromolecules. utmb.edunih.gov
Isotope tracer studies using precursors like [U-13C6]fructose or glucose are critical for understanding the dynamic interplay and regulation between these pathways. The distribution of 13C atoms reveals not only the activity of each individual pathway but also the connections between them. For example, intermediates of the PPP, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can re-enter the glycolytic pathway, demonstrating their direct connection. utmb.edugoogle.com
Studies on Corynebacterium glutamicum showed a sophisticated interplay where the glucose and fructose moieties of sucrose were differentially routed. nih.gov The glucose part was channeled entirely into the PPP, while the fructose part entered glycolysis. However, some fructose-derived carbon was cycled back to the PPP via the gluconeogenic enzyme glucose-6-phosphate isomerase, highlighting a mechanism to boost NADPH production for lysine synthesis. nih.gov
This interplay is highly responsive to cellular needs and stress. Under hypoxic conditions in soybean roots, labeling studies suggest that the TCA cycle bifurcates. nih.gov The flow from 2-oxoglutarate to succinate (B1194679) is inhibited, and instead, the GABA shunt is upregulated to produce succinate, while pyruvate is increasingly converted to alanine. nih.gov In ischemic hearts, 13C6-glucose tracing revealed that a large fraction of glucose-derived carbon is diverted away from the TCA cycle and toward the synthesis of lactate and glutamate, reflecting a major metabolic rewiring under oxygen deprivation. researchgate.net Similarly, mitochondrial oxidative stress triggers an increased flux through the PPP at the expense of glycolysis to meet the demand for NADPH, demonstrating tight regulatory feedback from the mitochondria to cytosolic pathways. nih.gov
Advanced Analytical Methodologies for Fru Ala 13c6 in Research
Mass Spectrometry (MS) Techniques for Isotopic Analysis
Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds like Fru-Ala - 13C6, providing high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Labeling Patterns
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the 13C labeling patterns in metabolites after derivatization to increase volatility. nih.gov In the context of this compound, after appropriate sample preparation such as hydrolysis to release the labeled fructose (B13574) and alanine (B10760859) components, GC-MS can be employed to quantify the incorporation of 13C into various metabolic pools. nih.govnih.gov This is particularly useful for metabolic flux analysis, where the distribution of isotopes reveals the activity of different metabolic pathways. nih.gov For instance, the analysis of 13C labeling in sugars like glucose and fructose using GC-MS with chemical ionization has been shown to be effective for isotopomer quantification. nih.gov
Research has demonstrated that GC-MS can be used to analyze 13C enrichment in proteinogenic amino acids from hydrolyzed proteins, providing insights into cellular metabolism. acs.org This approach, however, can be limited by the degradation of some amino acids during sample processing. acs.org To overcome some of these challenges, methods have been developed for the quantification of various compounds in complex matrices using 13C labeled internal standards, which helps to mimic the behavior of the analytes and improve quantification accuracy. researchgate.net
Table 1: GC-MS applications in the analysis of 13C-labeled compounds relevant to this compound studies.
| Application | Key Findings | References |
| Metabolic Flux Analysis | Analysis of 13C labeling in sugars provides data to define fluxes in central metabolism. | nih.gov |
| Amino Acid Isotopomer Analysis | Quantifies 13C in protein-hydrolyzed amino acids to trace metabolic pathways. | acs.org |
| Quantification in Complex Samples | Use of 13C labeled internal standards improves accuracy of quantification. | researchgate.net |
| Maillard Reaction Product Analysis | GC-MS coupled with stable isotope standards allows for specific and sensitive quantification of Maillard reaction products after hydrolysis. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Molecule and Fragment Isotopomer Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like this compound, allowing for the analysis of the intact molecule as well as its fragments. researchgate.netsigmaaldrich.com This technique offers high sensitivity and specificity, making it ideal for detecting and quantifying Maillard reaction products in complex mixtures. fao.orgnih.gov The use of stable isotope-labeled internal standards, such as this compound itself, is a common strategy to achieve accurate quantification by compensating for variations during sample preparation and analysis. researchgate.netsb-peptide.com
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. In the case of this compound, the fragmentation pattern can confirm the identity of the compound and locate the position of the isotopic labels. helsinki.fi Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) enhance the selectivity and sensitivity of quantification for targeted analyses. sb-peptide.com
Table 2: LC-MS/MS-based research findings relevant to the analysis of this compound.
| Research Focus | Key Findings | References |
| Intact Molecule Analysis | Allows for the direct detection and quantification of this compound without derivatization. | nih.gov |
| Fragment Isotopomer Analysis | MS/MS fragmentation patterns confirm the structure and the presence of the 13C6 label. | helsinki.fi |
| Quantitative Proteomics | Stable Isotope Labeled (SIL) peptides are used for absolute protein quantification. | sb-peptide.com |
| Maillard Reaction Intermediates | ESI/qTOF/MS/MS with isotope labeling enables the detection of reactive Maillard reaction intermediates. | nih.gov |
| Food Analysis | UPLC-MS/MS methods have been developed for the simultaneous determination of multiple Maillard reaction products in foods. | fao.org |
High-Resolution Mass Spectrometry for Precise Isotopomer Distribution and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition of molecules and for resolving isotopic patterns with great precision. enovatia.com This capability is invaluable for analyzing the mass isotopomer distribution (MIDA) of compounds like this compound, which reveals the extent of 13C incorporation. rsc.org HRMS can distinguish between species with very similar masses, which is often necessary when analyzing complex biological samples. enovatia.comnih.gov
The high resolving power of instruments like Fourier transform-ion cyclotron resonance (FT-ICR-MS) and Orbitrap mass spectrometers allows for the clear separation of isotopic peaks, even for larger molecules. enovatia.comnih.gov This enables the deisotoping of mass spectral data, a process that collapses the isotopic distribution into a single monoisotopic peak, simplifying the data and improving the accuracy of mass determination. enovatia.com In the context of this compound, HRMS can precisely determine the number of 13C atoms incorporated into the molecule and its metabolic products, providing detailed insights into metabolic pathways. acs.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Scrambling and Positional Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. It is particularly useful for studying isotopically labeled compounds to determine the precise location of the labels and to investigate dynamic processes like carbon scrambling.
13C NMR for Direct Observation of Labeled Carbon Atoms
13C NMR spectroscopy directly detects the 13C nuclei within a molecule, making it an ideal tool for analyzing 13C-labeled compounds like this compound. sc.edu The chemical shift of each carbon atom in the 13C NMR spectrum provides information about its chemical environment, allowing for the assignment of each carbon in the molecule. frontiersin.org For this compound, the 13C6-labeling of the fructose moiety would result in significantly enhanced signals for the fructose carbons, making them easily distinguishable from the natural abundance 13C signals of the alanine portion and any other unlabeled molecules in the sample. sc.edu
This technique is invaluable for confirming the position of the isotopic labels and for studying metabolic pathways by tracing the flow of 13C from a labeled precursor into various metabolites. nih.gov However, the low natural abundance and lower gyromagnetic ratio of 13C make it an insensitive nucleus, often requiring higher concentrations or longer acquisition times compared to 1H NMR. sci-hub.se Despite this, the direct observation of the carbon skeleton makes 13C NMR a crucial method for isotopic labeling studies. researchgate.net
Quantitative NMR for Determining Isotopic Enrichment Levels in Complex Mixtures
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive analytical technique for determining the isotopic enrichment levels of metabolites like this compound within complex biological mixtures. nih.govrsc.orgnih.gov Unlike mass spectrometry, NMR can often be performed with minimal sample preparation, providing a direct and unbiased overview of the sample's composition. nih.gov The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of corresponding nuclei in the sample. researchgate.net
For ¹³C-labeled compounds, the introduction of a ¹³C atom at a specific position induces a large one-bond carbon-proton coupling (¹JC,H), typically around 160-170 Hz. omicronbio.com This coupling splits the proton signal into a characteristic doublet of doublets, distinguishing it from the signal of the unlabeled (¹²C) molecule. omicronbio.com By carefully setting up the NMR experiment with appropriate relaxation delays to ensure full signal recovery, the ratio of the integrated areas of the ¹³C-satellite peaks to the central ¹²C-peak allows for precise quantification of the isotopic enrichment. omicronbio.com
Several advanced NMR pulse sequences have been developed to enhance the accuracy and sensitivity of isotopic enrichment measurements in complex samples. acs.org One such technique is Isotope-Edited Total Correlation Spectroscopy (ITOCSY), a two-dimensional ¹H-¹H NMR experiment that separates signals from ¹²C- and ¹³C-containing molecules into distinct spectra that are quantitatively equivalent. nih.govacs.orgacs.org This method has been shown to have low technical error and can detect molecules at concentrations below 10 μM, making it a practical strategy for metabolic flux analysis and isotope dilution experiments. nih.govacs.org
The accuracy of qNMR for isotopic analysis has been demonstrated to be comparable to that of Isotope Ratio Mass Spectrometry (IRMS), with coefficients of variation for ¹³C-NMR-based measurements being in the range of 2.7% to 5.5%. nih.gov This makes qNMR a valuable alternative for determining bulk carbon stable isotope ratios. nih.gov
Table 1: Comparison of qNMR and IRMS for Isotopic Analysis
| Feature | Quantitative NMR (qNMR) | Isotope Ratio Mass Spectrometry (IRMS) |
| Principle | Measures the ratio of signals from isotopically labeled and unlabeled nuclei. omicronbio.com | Measures the ratio of the masses of different isotopes. |
| Sample Prep | Often minimal, non-destructive. nih.gov | Typically requires derivatization, which can be labor-intensive. researchgate.net |
| Information | Provides structural and quantitative data simultaneously. nih.gov | Primarily provides isotopic ratios. |
| Precision | High, with CVs around 2.7-5.5% for ¹³C analysis. nih.gov | Very high, often considered the gold standard for isotopic measurements. |
| Application | Suitable for complex mixtures, metabolic flux analysis. nih.govrsc.org | Used for a wide range of applications, including food authentication. nih.gov |
Integration of Multi-Omics Data with Isotope Tracing
Combined Fluxomics and Metabolomics Approaches
The integration of fluxomics, the study of metabolic fluxes, with metabolomics, the comprehensive analysis of metabolites, provides a systems-level understanding of cellular metabolism. nih.gov When combined with stable isotope tracing using compounds like this compound, this multi-omics approach allows for the quantitative mapping of metabolic pathways. osti.govnih.gov Isotope tracing experiments involve introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C label into downstream metabolites. osti.gov
By analyzing the mass isotopologue distributions (MIDs) of metabolites using techniques like mass spectrometry (MS) or NMR, researchers can deduce the relative activities of different metabolic pathways. osti.govportlandpress.com For instance, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful method that uses the isotopic labeling patterns of metabolites to calculate intracellular metabolic fluxes. nih.govportlandpress.comphysiology.org This has been instrumental in understanding the metabolism of various organisms, from microorganisms to plant embryos and perfused hearts. physiology.orgoup.comnih.gov
Recent advancements have led to the development of instationary ¹³C-MFA (INST-¹³C-MFA), which is particularly useful for studying systems that are not at a metabolic steady state or that have slow labeling kinetics. osti.gov This approach offers increased sensitivity for estimating reversible fluxes and metabolite pool sizes, bridging the gap between metabolomics and flux analysis. osti.gov
The integration of these datasets is often facilitated by computational pipelines and software that can process tracer-based metabolomics data and integrate it with genome-scale metabolic models. biorxiv.orgresearchgate.netresearchgate.net This allows for flux predictions on a genome-wide scale, providing a more comprehensive view of the metabolic phenotype. biorxiv.orgresearchgate.net
Table 2: Key Techniques in Combined Fluxomics and Metabolomics
| Technique | Description | Application Example |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Quantifies intracellular fluxes by analyzing steady-state isotopic labeling patterns of metabolites. nih.govportlandpress.com | Determining substrate contributions to the TCA cycle in perfused hearts. physiology.org |
| Instationary ¹³C-MFA (INST-¹³C-MFA) | Measures dynamic changes in isotopic labeling to estimate fluxes in non-steady-state systems. osti.gov | Analyzing metabolic responses to environmental changes in cyanobacteria. osti.gov |
| Isotope-Edited Total Correlation Spectroscopy (ITOCSY) | An NMR technique that separates spectra of labeled and unlabeled molecules for quantitative analysis. nih.govacs.org | Measuring isotopic enrichment in E. coli extracts for metabolic flux studies. nih.govacs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to measure the mass isotopologue distributions of labeled metabolites. physiology.org | Analyzing labeling patterns in maize embryos to understand oil synthesis. oup.com |
Proteomics Applications for Studying Protein Glycation Sites (excluding clinical human applications)
The use of ¹³C-labeled sugars, such as the fructose moiety in this compound, has been extended to the field of proteomics to identify and quantify sites of non-enzymatic protein glycation. nih.govresearchgate.net Glycation is a post-translational modification where a reducing sugar reacts with an amino group of a protein, primarily on lysine (B10760008) and arginine residues or the N-terminal amino group. nih.gov
In a typical experiment, proteins are incubated with an equimolar mixture of a ¹²C- and a ¹³C-labeled reducing sugar. researchgate.net After incubation, the proteins are digested, and the resulting peptides are analyzed by mass spectrometry. Glycated peptides will appear as characteristic doublets in the mass spectrum, separated by a mass difference corresponding to the number of incorporated ¹³C atoms (e.g., 6 Da for a hexose (B10828440) sugar). nih.gov This isotopic signature allows for the confident identification of glycated peptides, even if the chemical structure of the advanced glycation end-product (AGE) is unknown. researchgate.net
This method has been successfully applied to model proteins, such as hen egg lysozyme (B549824) and bovine lens α-crystallin, to identify numerous glycation sites. researchgate.net The relative intensities of the isotopic peaks can also provide quantitative information about the extent of glycation at each site. nih.gov This approach is particularly valuable for studying the chemoselectivity of the glycation process and identifying preferential targets for modification under specific conditions. nih.gov
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is another powerful technique in quantitative proteomics. core.ac.uk In SILAC, cells are cultured in media containing "heavy" ¹³C- or ¹⁵N-labeled amino acids, leading to their incorporation into all newly synthesized proteins. core.ac.uk This allows for the direct comparison of protein abundance between different cell populations. While not directly using this compound, the principles of isotopic labeling are central to this approach and can be combined with glycation studies to understand how changes in protein expression might influence glycation patterns.
Future Directions in Fru Ala 13c6 Research
Development of Novel Isotopic Labeling Strategies
The precision of metabolic analysis is heavily dependent on the design of the isotopic tracer. While uniformly labeled Fru-Ala - 13C6 is highly effective, future research will focus on developing more complex and informative labeling strategies to answer increasingly specific biological questions.
New approaches are expected to move beyond uniform labeling to include position-specific or dual-labeling schemes. For instance, synthesizing Fru-Ala that is labeled not only on the fructose (B13574) moiety but also with ¹⁵N or additional ¹³C atoms on the alanine (B10760859) portion can provide a more detailed view of the molecule's breakdown and the independent fates of its constituent parts. Another advanced strategy involves the use of mixtures of differently labeled substrates. It is common practice in ¹³C Metabolic Flux Analysis (¹³C-MFA) to use a combination of labeled and unlabeled substrates to maximize the information gathered from a single experiment. researchgate.net Applying this to this compound, researchers could administer it alongside other ¹³C-labeled nutrients, such as U-¹³C-glucose, to simultaneously probe multiple intersecting pathways and enhance the resolution of flux maps. nih.gov
Furthermore, the development of dynamic labeling strategies will be crucial. Instead of only analyzing at a metabolic steady state, future studies may involve introducing a pulse of this compound and monitoring the time-resolved incorporation of ¹³C into downstream metabolites. This approach can reveal the kinetics of metabolic pathways, which is information not available from steady-state experiments. nih.gov
| Labeling Strategy | Description | Potential Application for Fru-Ala Research |
| Position-Specific Labeling | Placing isotopes at specific atomic positions within the Fru-Ala molecule (e.g., only on C-1 and C-2 of the fructose). | To delineate fluxes through pathways that involve specific bond cleavages, such as distinguishing between different enolization pathways during degradation. |
| Dual Labeling | Incorporating more than one type of stable isotope (e.g., ¹³C and ¹⁵N) into a single tracer molecule. | To simultaneously track the fate of the carbon skeleton (from fructose) and the amino acid backbone (from alanine). |
| Tracer Mixtures | Administering this compound in combination with other labeled nutrients (e.g., ¹³C-glucose or ¹⁵N-glutamine). | To create more complex labeling patterns that can resolve fluxes at metabolic branch points with higher confidence. nih.gov |
| Dynamic Labeling | Introducing the tracer and taking samples at multiple time points to track the rate of label incorporation. | To measure the velocity of metabolic reactions and understand how pathways adapt over time to stimuli. nih.gov |
Advanced Computational Modeling for High-Resolution Flux Analysis
The full potential of data from this compound experiments can only be realized through sophisticated computational analysis. Future research will increasingly rely on the integration of isotopic labeling data with genome-scale metabolic models (GEMs) to achieve a systems-level understanding of metabolism.
A key development in this area is two-scale ¹³C Metabolic Flux Analysis (2S-¹³C MFA). plos.orgnih.gov This method uses the highly precise data from ¹³C labeling experiments to constrain the much larger and more comprehensive network of a genome-scale model. plos.org By feeding the mass isotopomer distributions generated from the metabolism of this compound into these models, researchers can calculate a complete, system-wide flux map, providing insights not just into central carbon metabolism but also into peripheral pathways. plos.orgnih.gov Open-source computational frameworks, such as the jQMM library, provide a powerful toolbox for performing these complex analyses. nih.govescholarship.org
Future advancements will also involve the development of more sophisticated algorithms that can account for metabolic compartmentation (e.g., distinguishing between mitochondrial and cytosolic pathways) and non-steady-state conditions. nih.gov Visual and interactive software tools will also be critical for managing the complexity of these large-scale models, allowing researchers to more easily build, proofread, and interpret the results of ¹³C-MFA workflows. researchgate.net
| Modeling Technique | Description | Relevance to this compound |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | A computational method that uses the ¹³C labeling patterns of metabolites to quantify intracellular metabolic fluxes. mdpi.com | The standard method for interpreting data from this compound experiments to determine the rates of the pathways it enters. mdpi.com |
| Two-Scale ¹³C-MFA (2S-¹³C MFA) | An advanced technique that integrates ¹³C labeling data with genome-scale metabolic models. plos.org | Allows the specific tracing data from this compound to inform and constrain a model of an organism's entire metabolic network. plos.orgescholarship.org |
| Flux Balance Analysis (FBA) | A modeling approach that calculates flux distributions based on stoichiometry and an assumed biological objective (e.g., maximizing growth), without requiring isotopic data. plos.org | ¹³C data from this compound can replace the need for optimization assumptions in FBA, leading to more accurate flux predictions. plos.org |
| Visual Workflow Software | Integrated graphical tool suites (e.g., Omix) that support the modeling, data analysis, and interpretation of ¹³C-MFA experiments. researchgate.net | Essential for managing the complexity of data generated from this compound experiments and making the analysis more accessible. researchgate.net |
Elucidating Undiscovered Metabolic and Degradation Pathways
Fru-Ala is an Amadori rearrangement product (ARP), an intermediate in the Maillard reaction. nih.govresearchgate.net While the initial steps of ARP formation are well-understood, their subsequent metabolic fate and degradation in biological systems are highly complex and not fully characterized. escholarship.orgmdpi.com this compound is an ideal tool for exploring these uncharted territories of metabolism.
By introducing this compound into a biological system and using high-resolution mass spectrometry to perform non-targeted metabolomics, researchers can search for all downstream metabolites that contain the ¹³C label. frontiersin.org This non-targeted approach is a powerful method for hypothesis generation, as it can reveal previously unknown reactions and metabolites without prior knowledge of the pathways involved. frontiersin.org Known degradation routes for ARPs, such as 1,2-enolization and 2,3-enolization, lead to the formation of various reactive carbonyl compounds and other products. nih.govencyclopedia.pub Tracing the ¹³C6-fructose backbone of Fru-Ala can help quantify the relative importance of these different degradation pathways in specific biological contexts and may lead to the discovery of novel breakdown products.
This approach has been successfully used to identify drug metabolites and can be applied to map the metabolism of compounds like Fru-Ala. lucerna-chem.ch The detection of ¹³C-labeled metabolites provides definitive evidence of their origin from the administered tracer, helping to build a more complete picture of the complex chemical cascade that follows ARP formation. researchgate.net
Expanding Applications in Non-Clinical Systems Biology Research
While much metabolic research is medically oriented, the application of tracers like this compound has significant potential in a variety of non-clinical fields. Systems biology seeks to understand the integrated behavior of complex biological systems, and ¹³C labeling is a fundamental tool for this purpose. nih.govfrontiersin.org
In food science , the Maillard reaction is central to the development of flavor and color in cooked foods. nih.govencyclopedia.pub this compound can be used as a tracer in model food systems to study how different processing conditions (e.g., temperature, pH) affect the formation and degradation of ARPs, providing a deeper understanding of flavor stability and generation. nih.govresearchgate.net
In biotechnology and metabolic engineering , understanding how microorganisms metabolize various carbon sources is key to optimizing them for the production of biofuels, chemicals, and pharmaceuticals. ontosight.ai this compound could be used to probe the metabolism of industrial microbial strains, potentially revealing metabolic bottlenecks or alternative nutrient utilization pathways that could be engineered for improved performance. nih.govmdpi.com
In plant biology , stable isotope labeling is used to study carbon flux during growth and development. nih.govnih.gov Introducing this compound to plant cell cultures or whole plants could help elucidate how plants process glycated amino acids, which may be formed endogenously or taken up from the environment, and how this carbon is allocated to biomass components like proteins, lipids, and cell walls. nih.gov
The expansion into these fields will demonstrate the versatility of this compound as a tool for fundamental research, providing precise insights into the workings of diverse biological systems.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing isotope-tracing experiments with Fru-Ala - 13C6 in metabolic studies?
- Methodological Answer : Experimental design must account for isotopic purity (>99%, as per QC standards ), cell culture conditions (e.g., SILAC-like protocols for uniform labeling ), and metabolic steady-state timing. Use mass spectrometry (LC-MS/GC-MS) for detection, ensuring calibration with internal standards like L-Phenylalanine-13C6 for quantification . Baseline controls (unlabeled samples) and kinetic sampling intervals are essential to track isotopic incorporation rates .
Q. How can researchers validate the specificity of this compound in targeted metabolic pathways?
- Methodological Answer : Combine tracer studies with pathway inhibition assays (e.g., pharmacological or genetic knockout models) to isolate specific flux contributions. For example, co-administering 13C6-labeled glucose and this compound can disentangle overlapping glycolytic and amino acid metabolic pathways . Data validation should include replicate experiments and statistical tests (e.g., ANOVA for inter-group variability) .
Advanced Research Questions
Q. What advanced computational tools are recommended for modeling 13C6 isotopic enrichment data from Fru-Ala tracer experiments?
- Methodological Answer : Employ flux balance analysis (FBA) or isotopic non-stationary metabolic flux analysis (INST-MFA) to model metabolic networks. Software like INCA or OpenFLUX integrates mass isotopomer distribution data to quantify pathway fluxes . Ensure parameterization accounts for cell-specific uptake rates and compartmentalization (e.g., cytosolic vs. mitochondrial metabolism) .
Q. How should researchers address contradictions in this compound-derived data when comparing in vitro vs. in vivo models?
- Methodological Answer : Discrepancies often arise from differential nutrient availability or hormonal regulation in vivo. Mitigate this by:
- Normalizing data to tissue-specific biomarker levels (e.g., protein content or cell count).
- Using paired sampling (e.g., simultaneous plasma and tissue extraction) to capture systemic vs. localized metabolism .
- Applying mixed-effects statistical models to account for biological variability .
Q. What strategies optimize the detection of low-abundance 13C6-labeled metabolites in complex biological matrices?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with tandem fragmentation (MS/MS) for specificity. Pre-analytical steps include solid-phase extraction (SPE) to remove interfering compounds and chemical derivatization (e.g., silylation for GC-MS) to enhance volatility . Internal standards with analogous isotopic labels (e.g., 13C6-Leucine) improve quantification accuracy .
Data Interpretation & Reproducibility
Q. How can researchers ensure reproducibility in this compound tracer studies across laboratories?
- Methodological Answer : Adopt standardized protocols for:
- Sample preparation : Consistent quenching methods (e.g., liquid nitrogen snap-freezing) to halt metabolic activity .
- Data reporting : Use MIAMET (Minimum Information About a Metabolomics Experiment) guidelines for metadata .
- Inter-lab calibration : Share reference samples (e.g., centrally validated 13C6-labeled QC materials) to harmonize instrument outputs .
Q. What are the limitations of using this compound in long-term metabolic flux studies?
- Methodological Answer : Isotopic dilution due to endogenous unlabeled pools can reduce signal-to-noise ratios over time. Mitigation strategies include:
- Pre-labeling cells in SILAC media to achieve isotopic equilibrium before introducing this compound .
- Short-term pulse-chase designs to capture acute metabolic responses .
Ethical & Technical Compliance
Q. How should researchers address isotopic waste disposal and safety in this compound experiments?
- Methodological Answer : Follow institutional guidelines for low-level radioactive/stable isotope disposal. Although 13C is non-radioactive, chemical waste containing 13C6-labeled compounds must be treated as hazardous organic material. Document protocols in line with OSHA and EPA standards .
Q. What ethical frameworks apply when using this compound in human clinical trials?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design . Obtain informed consent specifying the use of isotopic tracers, and ensure trace doses comply with FDA/EMA guidelines for minimal risk .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
